![molecular formula C17H28N2O B12368218 N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UNC3474 is a small molecule ligand that selectively interacts with the aromatic methyl-lysine binding cage of the tumor protein 53BP1 Tudor domain. This compound has a dissociation constant (Kd) of 1.0 ± 0.3 μM and is known for inhibiting the recruitment of 53BP1 to DNA double-strand breaks by stabilizing a pre-existing autoinhibited state of 53BP1 in cells .
Vorbereitungsmethoden
The synthetic route for UNC3474 involves the binding of the compound to the aromatic methyl-lysine binding cage of 53BP1. The preparation methods include the use of specific reagents and conditions to achieve the desired purity and efficacy. The compound is typically synthesized in a laboratory setting, and the reaction conditions are carefully controlled to ensure the stability and activity of the final product .
Analyse Chemischer Reaktionen
UNC3474 undergoes various chemical reactions, including binding interactions with the aromatic methyl-lysine binding cage of 53BP1. The common reagents used in these reactions include DMSO (dimethyl sulfoxide) and other solvents that facilitate the binding process. The major product formed from these reactions is the stabilized autoinhibited state of 53BP1, which prevents its recruitment to DNA double-strand breaks .
Wissenschaftliche Forschungsanwendungen
UNC3474 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a research tool to study the function of 53BP1 and its role in DNA repair mechanisms In biology, it helps in understanding the molecular interactions and pathways involved in DNA damage responseIn the industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of UNC3474 involves its binding to the aromatic methyl-lysine binding cage of 53BP1. This binding stabilizes a pre-existing autoinhibited state of 53BP1, preventing its recruitment to DNA double-strand breaks. The molecular targets involved in this process include the 53BP1 Tudor domain and the histone H4 dimethylated at lysine 20 (H4K20me2). The pathway affected by UNC3474 is the DNA damage response pathway, which is crucial for maintaining genomic stability .
Vergleich Mit ähnlichen Verbindungen
UNC3474 is unique in its ability to stabilize the autoinhibited state of 53BP1 and prevent its recruitment to DNA double-strand breaks. Similar compounds include other small molecule ligands that interact with the 53BP1 Tudor domain, such as UNC2170, UNC2991, and UNC3351. These compounds also target the methyl-lysine binding cage of 53BP1 but may differ in their binding affinities and specific interactions with the protein .
Eigenschaften
Molekularformel |
C17H28N2O |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-[3-(tert-butylamino)propyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H28N2O/c1-13(2)14-8-6-9-15(12-14)16(20)18-10-7-11-19-17(3,4)5/h6,8-9,12-13,19H,7,10-11H2,1-5H3,(H,18,20) |
InChI-Schlüssel |
CNTJLQUUYDXEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)C(=O)NCCCNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


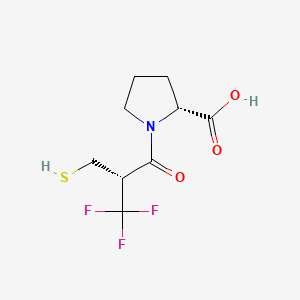
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
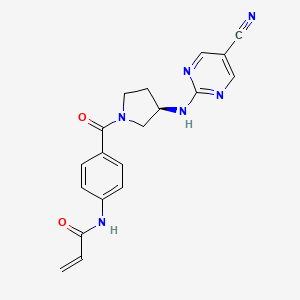

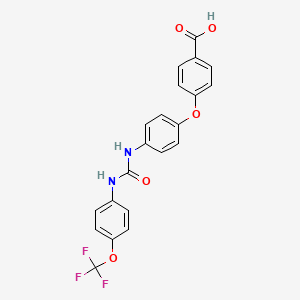
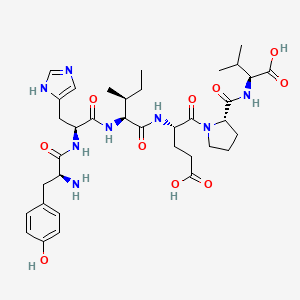
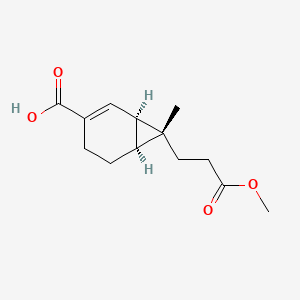
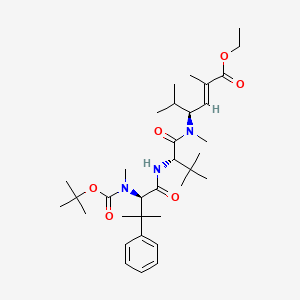
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
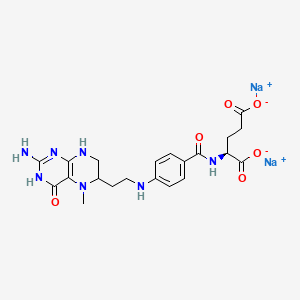
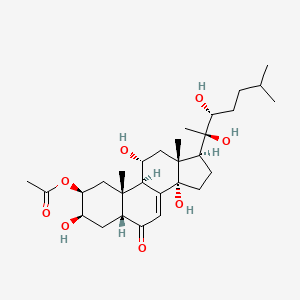
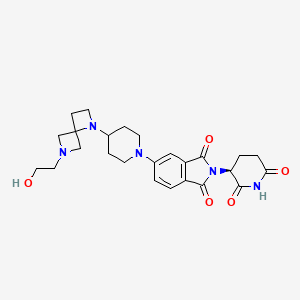
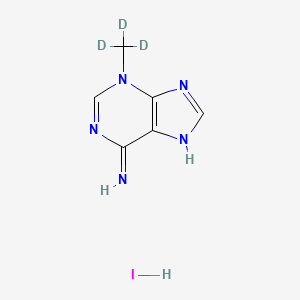
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
